molecular formula C12H9NO6 B2520640 5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid CAS No. 843626-86-8

5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid

Cat. No.: B2520640
CAS No.: 843626-86-8
M. Wt: 263.205
InChI Key: XROODOZOFWFIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with a methoxy and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid typically involves the following steps:

    Nitration of 4-Methoxyphenyl: The starting material, 4-methoxyphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methoxy-3-nitrophenyl.

    Furan Ring Formation: The nitrated product is then subjected to a cyclization reaction with a suitable furan precursor under acidic or basic conditions to form the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid derivatives with aldehyde or carboxylic acid groups.

    Reduction: Formation of 5-(4-Methoxy-3-aminophenyl)furan-2-carboxylic acid.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid: has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly due to its ability to interact with biological targets.

    Materials Science: The compound is used in the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)furan-2-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.

    5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Contains a methyl group instead of a methoxy group, leading to different electronic and steric effects.

    5-(4-Aminophenyl)furan-2-carboxylic acid: The nitro group is replaced with an amino group, significantly altering its chemical behavior and biological activity.

Uniqueness

  • The presence of both methoxy and nitro groups on the phenyl ring of 5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid provides a unique combination of electronic effects that influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-methoxy-3-nitrophenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c1-18-10-3-2-7(6-8(10)13(16)17)9-4-5-11(19-9)12(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROODOZOFWFIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.